

Tert-butyl 3-hydroxybenzoate CAS number and molecular formula

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Compound of Interest

Compound Name: *Tert-butyl 3-hydroxybenzoate*

Cat. No.: *B3042338*

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An In-depth Technical Guide to tert-Butyl 3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 3-hydroxybenzoate** (CAS No: 57704-54-8), a functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. Despite its utility as a building block, detailed literature on this specific isomer is notably scarce. This document consolidates available spectral and safety data, proposes a robust synthesis protocol based on established chemical principles, and explores its prospective applications in drug discovery and materials science. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as a foundational resource for researchers and developers, enabling them to leverage the unique chemical properties of this versatile molecule.

Chemical Identity and Physicochemical Properties

Tert-butyl 3-hydroxybenzoate is a derivative of benzoic acid, featuring a hydroxyl group at the meta-position and a tert-butyl ester functionality. This unique arrangement of functional groups imparts a balance of hydrophilicity and lipophilicity, making it an interesting candidate for various chemical transformations. The bulky tert-butyl group provides steric hindrance and can serve as a protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions.

Table 1: Core Identification and Physicochemical Properties of **tert-Butyl 3-hydroxybenzoate**

Identifier/Property	Value	Source
CAS Number	57704-54-8	[PubChem][1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[PubChem][1]
Molecular Weight	194.23 g/mol	[PubChem][1]
IUPAC Name	tert-butyl 3-hydroxybenzoate	[PubChem][1]
Synonyms	3-Hydroxybenzoic acid tert-butyl ester, Benzoic acid, 3-hydroxy-, 1,1-dimethylethyl ester	[PubChem][1]
Computed XLogP3	2.9	[PubChem][1]
Kovats Retention Index	1585 (Semi-standard non-polar)	[PubChem][1]

Synthesis of tert-Butyl 3-hydroxybenzoate: A Proposed Protocol

While specific, peer-reviewed synthesis protocols for **tert-butyl 3-hydroxybenzoate** are not readily available in the literature, a reliable method can be extrapolated from the well-documented synthesis of its regioisomer, tert-butyl 4-hydroxybenzoate[2]. The following protocol is based on the acid-catalyzed esterification of 3-hydroxybenzoic acid with isobutylene, a common and efficient method for the preparation of tert-butyl esters.

Causality Behind Experimental Choices

The choice of isobutylene as the tert-butyl source is predicated on its high reactivity in the presence of a strong acid catalyst to form a stable tert-butyl cation. This carbocation is then readily attacked by the nucleophilic carboxylic acid of 3-hydroxybenzoic acid. The use of a sealed, high-pressure tube is necessary to contain the gaseous isobutylene and ensure a sufficient concentration for the reaction to proceed efficiently at room temperature. Dioxane is selected as the solvent due to its ability to dissolve the starting material and its inertness under

the reaction conditions. Sulfuric acid serves as a potent catalyst for the generation of the tert-butyl cation. The workup procedure is designed to quench the catalyst, remove unreacted starting materials, and isolate the desired product.

Proposed Experimental Protocol

Reaction: Esterification of 3-hydroxybenzoic acid with isobutylene.

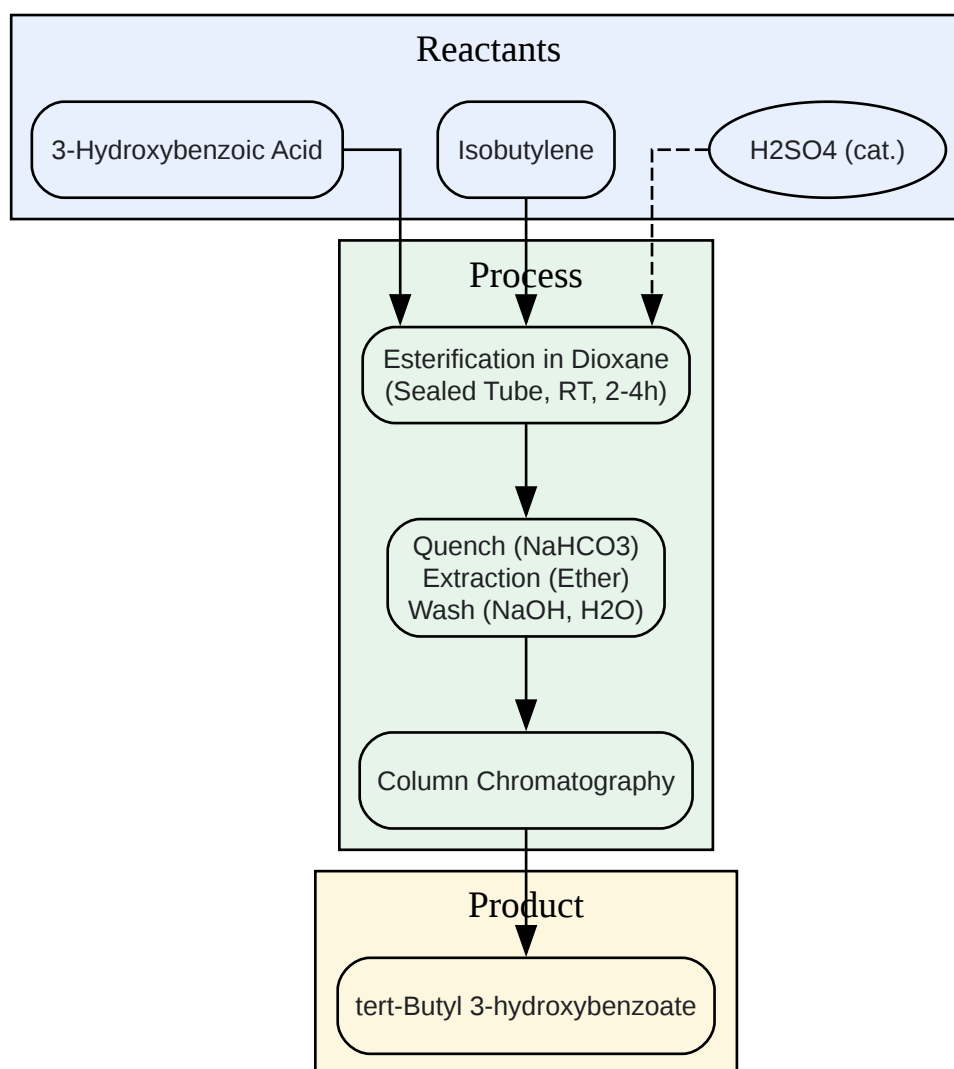
Materials:

- 3-hydroxybenzoic acid (1.0 eq)
- Dioxane
- Concentrated Sulfuric Acid (catalytic amount)
- Isobutylene (excess)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- 1N Sodium Hydroxide (NaOH) solution
- Dilute Sulfuric Acid (H_2SO_4)
- Diethyl ether or Ethyl acetate
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- High-pressure reaction tube with a sealing mechanism

Procedure:

- **Reaction Setup:** In a high-pressure reaction tube, dissolve 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) in dioxane (e.g., 50 mL).
- **Cooling and Addition of Reagents:** Cool the tube to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Carefully condense an excess of isobutylene gas into the tube. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

- **Reaction:** Seal the tube securely and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the tube back to -78 °C before carefully opening it. Slowly pour the reaction mixture into an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Any remaining isobutylene will evaporate.
- **Extraction and Wash:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (to remove unreacted 3-hydroxybenzoic acid), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **tert-butyl 3-hydroxybenzoate**.



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Caption: Proposed synthesis workflow for **tert-butyl 3-hydroxybenzoate**.

Spectroscopic Data

Characterization of **tert-butyl 3-hydroxybenzoate** is crucial for confirming its identity and purity. The following data has been compiled from public databases.

Table 2: Spectroscopic Data for **tert-Butyl 3-hydroxybenzoate**

Spectrum Type	Key Peaks/Signals	Source
^{13}C NMR	Spectral data available.	[PubChem][1]
GC-MS	Major fragments at m/z: 138, 121.	[PubChem][1]
IR (Vapor Phase)	Spectral data available.	[PubChem][1]

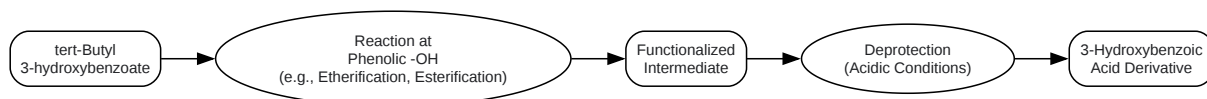
Note: For detailed spectra, please refer to the sources linked in the References section.

Applications in Research and Drug Development

While specific applications of **tert-butyl 3-hydroxybenzoate** are not extensively reported, its structure suggests significant potential as a versatile building block in several areas of chemical research and development.

Role as a Protected Building Block

The tert-butyl ester functionality serves as an effective protecting group for the carboxylic acid. This allows for selective reactions at the phenolic hydroxyl group without interference from the acidic proton of the carboxylic acid. The tert-butyl group can be subsequently removed under moderately acidic conditions, regenerating the carboxylic acid. This strategy is highly valuable in multi-step organic synthesis.



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Caption: Use as a protected building block in organic synthesis.

Potential in Medicinal Chemistry

Hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance,

derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as antistress agents. The introduction of the tert-butyl ester in **tert-butyl 3-hydroxybenzoate** increases its lipophilicity, which can enhance its ability to cross biological membranes, potentially improving its pharmacokinetic properties in drug discovery programs. It can serve as a scaffold or intermediate for the synthesis of more complex molecules with therapeutic potential.





Applications in Materials Science

Phenolic compounds, particularly those with sterically hindering groups like tert-butyl, are widely used as antioxidants and stabilizers in polymers and other materials[3]. While the primary applications are often for 2,6-di-tert-butylphenol derivatives, the underlying principle of radical scavenging by the phenolic hydroxyl group is applicable. **Tert-butyl 3-hydroxybenzoate** could be explored as a monomer or an additive in the development of new polymers with enhanced thermal or oxidative stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **tert-butyl 3-hydroxybenzoate** is associated with the following hazards:

Table 3: GHS Hazard Information

Hazard Code	Description	Pictogram
H302	Harmful if swallowed	 alt text
H315	Causes skin irritation	 alt text
H318	Causes serious eye damage	 alt text
H335	May cause respiratory irritation	 alt text

Source: [PubChem][1]

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, rinse immediately with plenty of water.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

Tert-butyl 3-hydroxybenzoate is a chemical compound with considerable, yet largely untapped, potential. While the available literature is sparse, its chemical structure suggests a valuable role as a protected building block in organic synthesis and as a scaffold for the development of new pharmaceuticals and materials. This guide has provided a consolidated source of its known properties, a detailed proposed synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles. It is hoped that this document will serve as a catalyst for further research into this promising molecule, enabling scientists and developers to unlock its full potential.

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References

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